Dehydrocavidine

Übersicht

Beschreibung

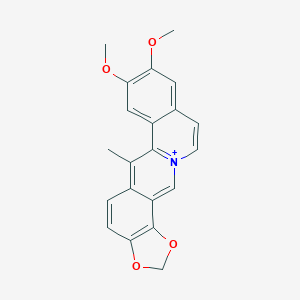

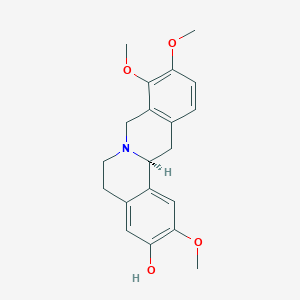

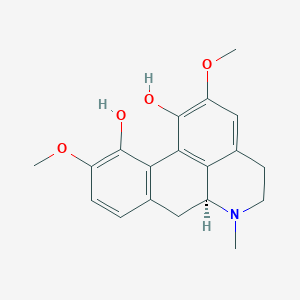

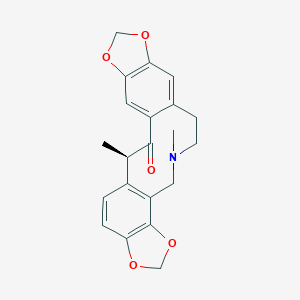

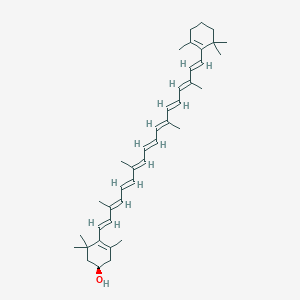

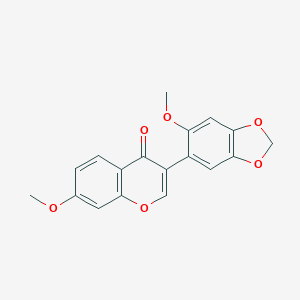

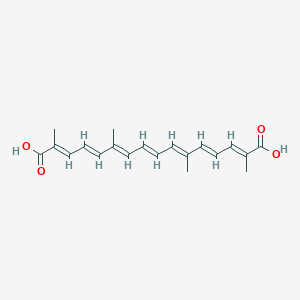

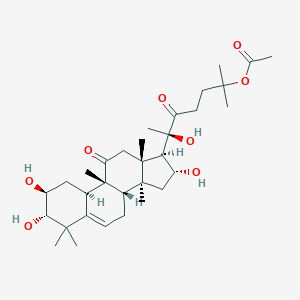

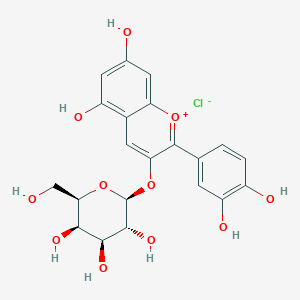

Dehydrocavidine is a compound with the molecular formula C21H21NO4 . It is a major bioactive alkaloid in Corydalis saxicola, a plant used in traditional Chinese medicine . It has been found to have antinociceptive, spasmolytic activity, and hepatoprotective effects .

Synthesis Analysis

Dehydrocavidine can be extracted from Corydalis saxicola Bunting using an ionic liquid-based microwave-assisted extraction method . This method has advantages such as high extraction yield, short extraction time, low solvent consumption, and no use of volatile organic solvents .Molecular Structure Analysis

The molecular structure of Dehydrocavidine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Dehydrocavidine is 351.14705815 g/mol .Physical And Chemical Properties Analysis

Dehydrocavidine has a molecular weight of 351.4 g/mol. It has a complexity of 554 and a topological polar surface area of 40.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 506.0±50.0 °C at 760 mmHg, and a flash point of 149.9±27.3 °C .Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects

- Scientific Field : Pharmacology

- Summary of Application : Dehydrocavidine (DC) has been studied for its hepatoprotective effects, particularly in the context of carbon tetrachloride (CCl4)-induced hepatic fibrosis in male Sprague-Dawley (SD) rats .

- Methods of Application : Hepatic fibrosis was induced in male rats with CCl4 administration for 12 weeks. Dehydrocavidine was then administered to the rats .

- Results : DC treatment significantly inhibited the loss of body weight and the increase of liver weight induced by CCl4. It also improved the liver function of rats as indicated by decreased serum enzymatic activities of ALT, AST, ALP and TBIL. Histopathological results indicated that DC alleviated liver damage and reduced the formation of fibrous septa .

Antibacterial Effects

- Scientific Field : Microbiology

- Summary of Application : Dehydrocavidine has been found to have inhibitory effects on several bacteria, including S. aureus, Streptococcus β-haemolyticus, diphtheria bacilli, and β-streptococcus, as well as penicillin-resistant Staphylococcus albicans and S. aureus .

- Methods of Application : The specific methods of application are not detailed in the source, but typically in such studies, the compound would be introduced to a culture of the bacteria to observe its effects .

- Results : The results showed that dehydrocavidine had inhibitory effects on the aforementioned bacteria .

Anticancer Effects

- Scientific Field : Oncology

- Summary of Application : Dehydrocavidine has been studied for its potential anticancer effects. It is used in traditional Chinese medicine to treat conditions such as hepatitis, cirrhosis, and liver cancer .

- Methods of Application : The specific methods of application are not detailed in the source, but typically in such studies, the compound would be tested on cancer cell lines or in animal models to observe its effects .

Anti-inflammatory and Analgesic Effects

- Scientific Field : Pharmacology

- Summary of Application : Dehydrocavidine has been found to have anti-inflammatory and analgesic effects. This aligns with its traditional use in relieving pain and inflammation .

- Methods of Application : The specific methods of application are not detailed in the source, but typically in such studies, the compound would be administered to animals with induced inflammation or pain to observe its effects .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZDJCOYVYRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232227 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

CAS RN |

83218-34-2 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)